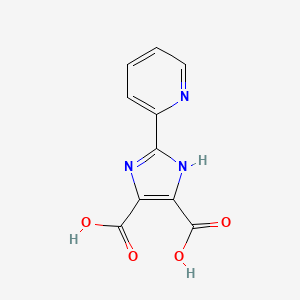

2-(Pyridin-2-yl)-1H-imidazole-4,5-dicarboxylic acid

Description

2-(Pyridin-2-yl)-1H-imidazole-4,5-dicarboxylic acid (hereafter referred to by its full IUPAC name) is a multifunctional heterocyclic ligand containing two carboxylate groups at the 4,5-positions of the imidazole ring and a pyridyl substituent at the 2-position. This ligand exhibits versatile coordination modes due to its multiple donor sites: the pyridyl nitrogen, imidazole nitrogen, and carboxylate oxygen atoms. It has been widely employed in synthesizing metal-organic frameworks (MOFs) and coordination polymers (CPs) for applications in fluorescence sensing, catalysis, and gas storage . The pyridyl group enhances π-π stacking interactions, while the carboxylates enable diverse binding geometries (monodentate, bidentate, or bridging), facilitating the construction of porous or luminescent materials .

Properties

Molecular Formula |

C10H7N3O4 |

|---|---|

Molecular Weight |

233.18 g/mol |

IUPAC Name |

2-pyridin-2-yl-1H-imidazole-4,5-dicarboxylic acid |

InChI |

InChI=1S/C10H7N3O4/c14-9(15)6-7(10(16)17)13-8(12-6)5-3-1-2-4-11-5/h1-4H,(H,12,13)(H,14,15)(H,16,17) |

InChI Key |

MXZWGDSFWLUIET-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=C(N2)C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-yl)-1H-imidazole-4,5-dicarboxylic acid typically involves the condensation of pyridine-2-carboxaldehyde with glyoxal in the presence of ammonium acetate. This reaction forms the imidazole ring fused to the pyridine ring. The reaction conditions often require heating and a solvent such as ethanol or acetic acid to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-2-yl)-1H-imidazole-4,5-dicarboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and imidazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Structural Characteristics

The compound features a pyridine ring fused with an imidazole ring, both of which are substituted with carboxylic acid groups at the 4 and 5 positions of the imidazole. Its molecular formula is . The presence of both the pyridine and imidazole moieties enhances its potential for diverse applications.

Coordination Chemistry

Ligand Properties

2-(Pyridin-2-yl)-1H-imidazole-4,5-dicarboxylic acid acts as a multidentate ligand, capable of coordinating with various metal ions. This property is crucial for forming coordination complexes that have applications in catalysis and material science.

Case Study: Lead Coordination Polymers

Research has demonstrated the synthesis of three-dimensional lead(II) coordination polymers using this compound. These polymers exhibit unique structural features, such as helical chains and specific fluorescent properties, which are essential for applications in photonics and sensing technologies .

| Polymer | Structure Characteristics | Key Properties |

|---|---|---|

| Pb(II) Complex 1 | 3D network with left- and right-handed helical chains | Fluorescent properties |

| Pb(II) Complex 2 | Interconnected by μ₂-bridging ligands | Enhanced stability |

| Pb(II) Complex 3 | Links Pb₆O₁₂ clusters into a network | Potential for drug delivery |

Medicinal Chemistry

Biological Activity

Compounds containing imidazole and pyridine rings frequently exhibit significant biological activities, including antibacterial and antifungal properties. The unique structure of this compound contributes to its potential as a pharmacological agent.

Case Study: Antimicrobial Evaluation

A study evaluated the antibacterial activity of derivatives containing imidazole fragments against various pathogenic bacteria. The results indicated that certain derivatives exhibited excellent antibacterial activity, suggesting that modifications to the imidazole structure could enhance bioactivity .

Materials Science

Metal-Organic Frameworks (MOFs)

The ability of this compound to form stable coordination complexes makes it a candidate for constructing metal-organic frameworks. These frameworks have applications in gas storage, separation processes, and catalysis.

Case Study: MOF Synthesis

The synthesis of metal-organic frameworks using this compound has been reported, where its coordination with transition metals resulted in materials with high surface area and tunable porosity . These characteristics are valuable for applications in environmental remediation and energy storage.

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-yl)-1H-imidazole-4,5-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, altering the activity of the target molecule. This interaction can lead to inhibition or activation of biological pathways, depending on the nature of the target and the compound’s binding affinity.

Comparison with Similar Compounds

2-(Pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic Acid

- Structural Difference : The pyridyl group at the 4-position (vs. 2-position) alters the ligand’s steric and electronic profile.

- Coordination Behavior : Forms 3D MOFs with Cd(II) and Zn(II), where the pyridyl nitrogen participates in axial coordination, leading to distorted octahedral geometries. These MOFs exhibit ligand-centered emission at 441–457 nm, useful for Fe³⁺ detection .

- Applications : Luminescence quenching-based sensors for metal ions .

2-(Hydroxymethyl)-1H-imidazole-4,5-dicarboxylic Acid (H₄hmIDC)

- Structural Difference: A hydroxymethyl (-CH₂OH) group replaces the pyridyl substituent, introducing additional O-donor sites.

- Coordination Behavior: Coordinates to both soft (e.g., Cd(II)) and hard (e.g., Mn(II)) metals via N and O donors, forming 1D chains or 2D layers. The hydroxymethyl group enables hydrogen bonding, stabilizing supramolecular architectures .

- Applications : Less studied for sensing but prominent in constructing biocompatible CPs .

2-(1H-Tetrazol-1-methyl)-1H-imidazole-4,5-dicarboxylic Acid

- Structural Difference : A tetrazolylmethyl group introduces a bulky, N-rich substituent.

- Coordination Behavior: Forms binuclear Cd(II) complexes with bridging carboxylates and tetrazolyl N-donors. The steric bulk limits dimensionality but enhances binding to biomolecules like bovine serum albumin (BSA) .

Spacer Effects in Bridging Ligands

2,2'-(Propane-1,3-diyl)bis-1H-imidazole-4,5-dicarboxylic Acid (H₆pbidc)

- Structural Difference : A propane spacer links two imidazole-dicarboxylate units, increasing flexibility.

- Coordination Behavior: Generates MOFs with higher porosity and tunability compared to non-spacered analogs. For example, Mn(II) complexes with H₆pbidc form 2D networks suitable for gas adsorption .

- Applications : Enhanced surface area for H₂ and CO₂ storage .

Photophysical and Functional Properties

Key Observations :

- Electron-withdrawing groups (e.g., -CN, -Br) on the pyridyl ring enhance ligand-centered emission, while the 2-pyridyl isomer’s applications are less explored in sensing but prevalent in catalysis .

Biological Activity

2-(Pyridin-2-yl)-1H-imidazole-4,5-dicarboxylic acid is a heterocyclic compound that has garnered interest for its potential biological activities. This compound features both pyridine and imidazole rings, which contribute to its pharmacological properties. Recent studies have explored its effects on various biological systems, particularly in the context of antiviral, antiparkinsonian, and anticancer activities.

Molecular Formula: C10H7N3O4

CAS Number: 1025042-44-7

The compound's structure includes two carboxylic acid groups that enhance its solubility and interaction with biological targets.

Antiviral Activity

Recent research has indicated that derivatives of imidazole-4,5-dicarboxylic acids exhibit significant inhibitory effects against viral proteases, particularly the SARS-CoV-2 main protease. A study synthesized various derivatives based on this scaffold and evaluated their potency against viral replication. The most potent compound demonstrated an IC50 value of 4.79 μM, highlighting the potential of these compounds in antiviral drug development .

Antiparkinsonian Activity

A study focused on the antiparkinsonian effects of imidazole-4,5-dicarboxylic acid derivatives showed promising results. In animal models, specific derivatives significantly increased locomotor activity and reduced catalepsy induced by haloperidol. The compound IEM2258 exhibited a notable dose-dependent effect, surpassing the efficacy of amantadine, a standard antiparkinsonian medication .

Table 1: Summary of Antiparkinsonian Effects

| Compound | Dose (mmol) | Locomotor Activity Increase | Catalepsy Reduction |

|---|---|---|---|

| IEM2258 | 0.4 - 0.5 | Significant | Significant |

| IEM2247 | 0.2 - 0.3 | Notable | Significant |

| Amantadine | - | Moderate | Moderate |

Anticancer Activity

The anticancer potential of imidazole derivatives has also been explored. Some studies suggest that these compounds can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and DNA damage . For instance, complexes derived from imidazole showed significant cytotoxicity against various cancer cell lines.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Complex 1 | A375 (melanoma) | 26.09 |

| Complex 2 | SK-Hep1 (liver) | Varies |

The biological activities of this compound derivatives are largely attributed to their ability to interact with specific enzymes and receptors:

- Antiviral Mechanism: The compounds mimic substrate interactions with viral proteases, effectively blocking their active sites and inhibiting viral replication.

- Antiparkinsonian Mechanism: These compounds may enhance dopaminergic transmission or modulate neurotransmitter release, improving motor function in models of parkinsonism.

- Anticancer Mechanism: The generation of ROS leads to oxidative stress in cancer cells, triggering apoptotic pathways.

Case Studies

Several case studies have highlighted the efficacy of these compounds:

- SARS-CoV-2 Inhibition: A series of synthesized imidazole derivatives were tested for their ability to inhibit the SARS-CoV-2 main protease, with promising results indicating potential as therapeutic agents against COVID-19 .

- Parkinson’s Disease Models: In experiments involving reserpine-induced catalepsy in rodents, certain derivatives significantly improved locomotor activity compared to controls, suggesting a therapeutic role in managing Parkinson's disease symptoms .

Q & A

Q. What are the common synthetic routes for preparing 2-(Pyridin-2-yl)-1H-imidazole-4,5-dicarboxylic acid?

The compound is typically synthesized via hydrothermal methods. For example, reacting pyridine-2-carbaldehyde with diethyl imidazole-4,5-dicarboxylate under acidic conditions, followed by hydrolysis to yield the free dicarboxylic acid. Hydrothermal reactions with metal salts (e.g., Pb(II), Cd(II)) are also employed to form coordination polymers, where the ligand acts as a multidentate donor. Optimization of pH (neutral to mildly acidic) and temperature (120–160°C) is critical for crystallinity .

Q. What structural features make this ligand suitable for coordination chemistry?

The ligand features:

- Two carboxylate groups at positions 4 and 5, which can adopt monodentate, bidentate, or bridging coordination modes.

- A pyridyl group at position 2, providing additional N-donor sites for metal binding.

- Planar geometry enabling π-π stacking interactions in supramolecular assemblies. These features facilitate diverse coordination geometries (e.g., octahedral, tetrahedral) and stabilize frameworks with high porosity .

Q. How is single-crystal X-ray diffraction (SCXRD) applied to characterize this compound?

SCXRD analysis involves growing high-quality crystals via slow evaporation or hydrothermal synthesis. The SHELX suite (e.g., SHELXL for refinement) is commonly used to solve structures, leveraging intensity data from MoKα radiation (λ = 0.71073 Å). Key parameters include R-factors (<0.05) and hydrogen-bonding networks, which validate the ligand’s protonation state and coordination environment .

Advanced Research Questions

Q. How can researchers design metal-organic frameworks (MOFs) using this ligand for gas storage or catalysis?

- Metal Selection : Transition metals (e.g., Cd(II), Zn(II)) favor stable octahedral geometries, while lanthanides (e.g., Eu(III)) enable luminescent properties.

- Solvent Systems : Hydrothermal synthesis in H₂O/EtOH mixtures promotes framework stability.

- Functionalization : Introducing auxiliary ligands (e.g., 4,4′-bipyridine) enhances porosity and surface area.

- Applications : MOFs with Cd(II) exhibit CO₂ adsorption (~25 cm³/g at 298 K), while Zn(II) frameworks show catalytic activity in Knoevenagel condensations .

Q. What strategies resolve contradictions in fluorescence data across studies?

Discrepancies in emission spectra (e.g., λmax = 400–450 nm) arise from:

- Metal-Ligand Charge Transfer (MLCT) : Varies with metal ion (e.g., Pb(II) vs. Zn(II)).

- Protonation State : Deprotonation of carboxylates alters electron density.

- Crystal Packing : Intermolecular interactions (e.g., H-bonding, π-stacking) quench or enhance emission. Standardizing synthesis conditions and using time-resolved spectroscopy can mitigate variability .

Q. How do computational methods predict bioavailability and logP values for derivatives?

- logP Calculation : Tools like ChemAxon or ACD/Labs estimate partition coefficients using fragment-based approaches. Experimental validation via reverse-phase HPLC correlates with computed values (R² >0.85).

- Bioavailability : Molecular docking (AutoDock Vina) assesses interactions with enzymes (e.g., cytochrome P450). Derivatives with logP ≈1.5–2.5 show optimal membrane permeability .

Q. What are the challenges in refining crystal structures with disordered solvent molecules?

- Data Collection : High-resolution data (d-spacing <0.8 Å) improves electron density maps.

- SQUEEZE (PLATON) : Models disordered solvents via Fourier truncation, reducing R1 residuals.

- Validation : Check CIF files using checkCIF (IUCr) to flag symmetry or occupancy errors .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.